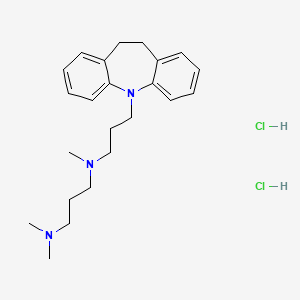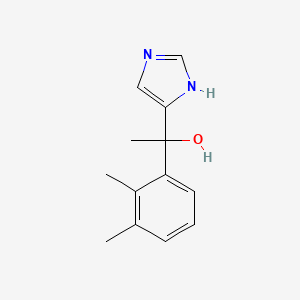
Phenyl O-Glucuronide Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl O-Glucuronide Sodium Salt is a glucuronide conjugate of phenol. Glucuronidation is a crucial phase II metabolic process where glucuronic acid is added to substances, enhancing their solubility and facilitating excretion. This compound is particularly significant in the study of drug metabolism and detoxification processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyl O-Glucuronide Sodium Salt can be synthesized through the glucuronidation of phenol. The process typically involves the use of uridine diphosphate glucuronic acid (UDPGA) as a cofactor and uridine diphosphate-glucuronosyltransferase (UGT) enzymes. The reaction conditions often include a buffered aqueous solution at a pH conducive to enzyme activity, usually around pH 7.4 .
Industrial Production Methods: Industrial production of this compound involves enzymatic synthesis using recombinant UGTs. The process is optimized for large-scale production by using bioreactors that maintain optimal conditions for enzyme activity, including temperature, pH, and substrate concentration .
Análisis De Reacciones Químicas
Types of Reactions: Phenyl O-Glucuronide Sodium Salt primarily undergoes hydrolysis and conjugation reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the glucuronide bond, releasing phenol and glucuronic acid.
Reduction: Reducing agents such as sodium borohydride can reduce quinones back to phenols.
Major Products:
Hydrolysis: Phenol and glucuronic acid.
Oxidation: Quinones.
Reduction: Phenols.
Aplicaciones Científicas De Investigación
Phenyl O-Glucuronide Sodium Salt is widely used in various fields of scientific research:
Mecanismo De Acción
Phenyl O-Glucuronide Sodium Salt exerts its effects through the process of glucuronidation. The compound is formed when phenol undergoes conjugation with glucuronic acid, mediated by UGT enzymes. This process increases the solubility of phenol, facilitating its excretion from the body. The molecular targets involved include UGT enzymes and the substrates they act upon .
Comparación Con Compuestos Similares
Morphine-6-Glucuronide: A pharmacologically active glucuronide of morphine, significant in pain management.
Paracetamol Glucuronide: A major metabolite of paracetamol, important in understanding paracetamol metabolism and toxicity.
Propofol Glucuronide: A metabolite of the anesthetic propofol, relevant in anesthesia and drug metabolism studies.
Uniqueness: Phenyl O-Glucuronide Sodium Salt is unique due to its specific structure and the role it plays in studying the metabolism of phenolic compounds. Its formation and stability provide insights into the detoxification processes and the pharmacokinetics of phenolic drugs .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Phenyl O-Glucuronide Sodium Salt involves the conversion of Phenol to Phenyl Glucuronide, followed by the conversion of Phenyl Glucuronide to Phenyl O-Glucuronide Sodium Salt.", "Starting Materials": [ "Phenol", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: Phenol is reacted with Glucuronic acid in the presence of Sodium hydroxide to form Phenyl Glucuronide.", "Step 2: Phenyl Glucuronide is then reacted with Methanol and Acetone to form Phenyl O-Glucuronide Sodium Salt." ] } | |
Número CAS |
20838-63-5 |
Fórmula molecular |
C12H14NaO7 |
Peso molecular |
293.22 g/mol |
InChI |
InChI=1S/C12H14O7.Na/c13-7-8(14)10(11(16)17)19-12(9(7)15)18-6-4-2-1-3-5-6;/h1-5,7-10,12-15H,(H,16,17);/t7-,8-,9+,10-,12+;/m0./s1 |
Clave InChI |
OBJZMDMNHLJHEL-BLKPXHQLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[[Methyl[(3S)-3-(1-naphthalenyloxy)-3-(2-thienyl)propyl]aMino]carbonyl]benzoic Acid](/img/structure/B602267.png)






